Ethyl isothiazole-3-carboxylate 1,1-dioxide
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Overview
Description
Ethyl isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a five-membered ring containing nitrogen and sulfur atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of suitable precursors under specific conditions. One common method includes the reaction of ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide with reagents like n-butyllithium in tetrahydrofuran at low temperatures, followed by treatment with formic acid . This multi-step reaction requires careful control of temperature and inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl isothiazole-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Scientific Research Applications
Ethyl isothiazole-3-carboxylate 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Ethyl isothiazole-3-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:
Thiazoles: Known for their biological activities, including antimicrobial and anticancer properties.
Isoxazoles: Used in drug discovery and materials science for their unique chemical reactivity.
Benzothiadiazines: Explored for their pharmacological activities, such as antihypertensive and antidiabetic effects
The uniqueness of this compound lies in its specific ring structure and the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7NO4S |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
ethyl 1,1-dioxo-1,2-thiazole-3-carboxylate |
InChI |
InChI=1S/C6H7NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h3-4H,2H2,1H3 |
InChI Key |
UXGBRQRKOUODTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NS(=O)(=O)C=C1 |
Origin of Product |
United States |
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